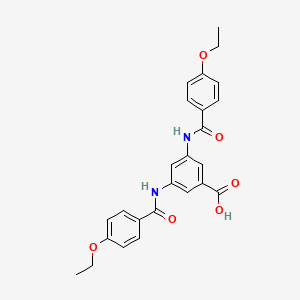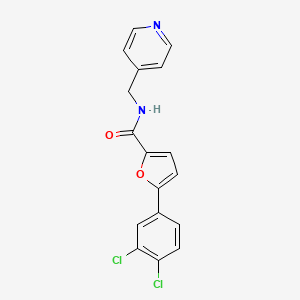
3,5-BIS(4-ETHOXYBENZAMIDO)BENZOIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-BIS(4-ETHOXYBENZAMIDO)BENZOIC ACID is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two ethoxybenzamido groups attached to the 3 and 5 positions of the benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-BIS(4-ETHOXYBENZAMIDO)BENZOIC ACID typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-diaminobenzoic acid and 4-ethoxybenzoyl chloride.
Amidation Reaction: The 3,5-diaminobenzoic acid is reacted with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The purification process may include techniques such as column chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3,5-BIS(4-ETHOXYBENZAMIDO)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3,5-BIS(4-ETHOXYBENZAMIDO)BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3,5-BIS(4-ETHOXYBENZAMIDO)BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3,5-BIS(4-METHOXYBENZAMIDO)BENZOIC ACID: Similar structure but with methoxy groups instead of ethoxy groups.
3,5-BIS(4-CHLOROBENZAMIDO)BENZOIC ACID: Contains chloro groups instead of ethoxy groups.
3,5-BIS(4-NITROBENZAMIDO)BENZOIC ACID: Contains nitro groups instead of ethoxy groups.
Uniqueness
3,5-BIS(4-ETHOXYBENZAMIDO)BENZOIC ACID is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups can enhance the compound’s solubility in organic solvents and may affect its interaction with biological targets.
Propiedades
IUPAC Name |
3,5-bis[(4-ethoxybenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6/c1-3-32-21-9-5-16(6-10-21)23(28)26-19-13-18(25(30)31)14-20(15-19)27-24(29)17-7-11-22(12-8-17)33-4-2/h5-15H,3-4H2,1-2H3,(H,26,28)(H,27,29)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLUMAZCUCLRDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6036946.png)
![3-{2-[(1-cycloheptyl-5-oxo-3-pyrrolidinyl)amino]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6036957.png)
![2-(2-chlorobenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B6036960.png)
![2-pyridin-3-yl-7-[2-(1H-pyrrol-1-yl)pentanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6036964.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B6036996.png)
![(5E)-5-{[1-(3-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B6037003.png)

![4-Bromo-2-({4-[(4-ethoxyphenyl)methyl]piperazin-1-yl}methyl)phenol](/img/structure/B6037015.png)
![1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B6037019.png)
![2-(1-{[1-(4-fluoro-2-methylbenzoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6037032.png)
![Cyclopentyl-[3-(hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]methanone](/img/structure/B6037042.png)
![2-{1-methyl-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6037045.png)
![ethyl 4-({(2E)-2-[(2E)-(2,4-dichlorobenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}methyl)benzoate](/img/structure/B6037048.png)
